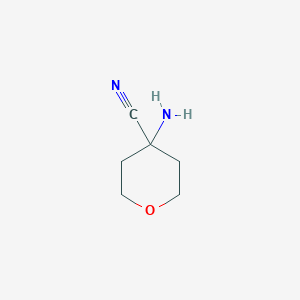
2,6-Benzotiazolidinadiamina
Descripción general
Descripción
2,6-Benzothiazolediamine, also known as 1,3-benzothiazole-2,6-diamine, is a compound with the molecular formula C7H7N3S . It has a molecular weight of 165.22 g/mol . The compound is also known by other names such as Benzothiazole-2,6-diamine and Benzo[d]thiazole-2,6-diamine .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which are related to 2,6-Benzothiazolediamine, has been extensively studied . One of the best approaches for the synthesis of this scaffold involves using 2-aminothiophenol and diversely substituted aldehydes .Molecular Structure Analysis
The 2,6-Benzothiazolediamine molecule contains a total of 19 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 primary amine (aromatic), and 1 Thiazole .Physical And Chemical Properties Analysis
2,6-Benzothiazolediamine has a molecular weight of 165.22 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Los derivados de benzotiazol, incluyendo 2,6-Benzotiazolidinadiamina, se utilizan en síntesis orgánica . Las propiedades del grupo benzotiazol se ven fuertemente afectadas por la naturaleza y la posición de las sustituciones . Los enfoques sintéticos para estos heterociclos incluyen tanto reacciones tradicionales de varios pasos como procesos de economía atómica de un solo paso utilizando principios de química verde y reactivos fácilmente disponibles .
Actividad Anticancerígena
Los derivados de benzotiazol han demostrado potencial como agentes anticancerígenos . Por ejemplo, el derivado de benzotiazol Phortress (NSC 710305) ha demostrado actividad contra tumores de mama, independientemente del estado del receptor de estrógeno, y contra células cancerosas de ovario, riñón, pulmón y colon . Un estudio reciente sintetizó y evaluó nuevos derivados de benzotiazol para su actividad anticancerígena .
Actividad Antimicrobiana
Se ha informado que los derivados de benzotiazol exhiben actividad antimicrobiana . Se han evaluado para la actividad antibacteriana in vitro contra cepas bacterianas gram positivas y gram negativas .
Actividad Antiparasitaria
Algunos derivados de benzotiazol han mostrado potencial como agentes antiparasitarios .
Tratamiento de la Enfermedad de Alzheimer
Los derivados de benzotiazol se han estudiado por sus efectos inhibitorios enzimáticos contra la enfermedad de Alzheimer
Mecanismo De Acción
Target of Action
Benzothiazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBCFWFWKXJYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202397 | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5407-51-2 | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Benzothiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5407-51-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-BENZOTHIAZOLEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDC5279V52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,3-benzothiazole-2,6-diamine in pharmaceutical research?
A1: 1,3-Benzothiazole-2,6-diamine, also known as 2,6-benzothiazolediamine, serves as a crucial building block in synthesizing various pharmaceutical compounds. Its significance lies in its ability to form Schiff bases, a class of compounds known for their diverse biological activities. Specifically, it readily reacts with aldehydes to form Schiff base ligands. These ligands can then coordinate with metal ions like copper(II) and ruthenium(II), yielding metal complexes with enhanced pharmacological properties [, , , ].
Q2: Can you provide an example of how 1,3-benzothiazole-2,6-diamine is used to synthesize bioactive compounds?
A2: Researchers have successfully synthesized Schiff base ligands by reacting 1,3-benzothiazole-2,6-diamine with various aldehydes, including ortho-vanillin [], p-hydroxy acetophenone [], o-hydroxy benzaldehyde [], and 2,4-dihydroxy acetophenone []. These ligands, upon complexation with metal ions like Cu(II) and Ru(II), exhibited promising antibacterial activities against a range of bacterial strains, including Escherichia coli, Klebsiella, and Bacillus subtilis [, ].
Q3: Beyond its use in synthesizing Schiff base ligands, has 1,3-benzothiazole-2,6-diamine been implicated in any drug degradation pathways?
A3: Yes, research indicates that 1,3-benzothiazole-2,6-diamine, specifically its N6-propyl derivative, Pramipexole, can undergo degradation reactions in the presence of certain excipients during drug formulation. One identified degradation product is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This finding underscores the importance of carefully selecting excipients during drug development to ensure the stability and efficacy of the final pharmaceutical product [].
Q4: What analytical techniques are commonly employed to characterize 1,3-benzothiazole-2,6-diamine and its derivatives?
A4: Several techniques are used to characterize 1,3-benzothiazole-2,6-diamine and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei [, , , , ].
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [, , , , ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation [].
- Elemental Analysis: Determines the percentage composition of elements within a compound, confirming its chemical formula [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

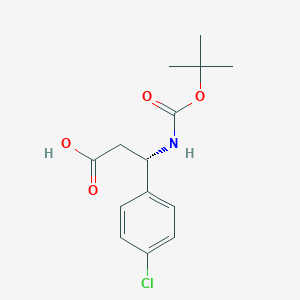

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)
![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)
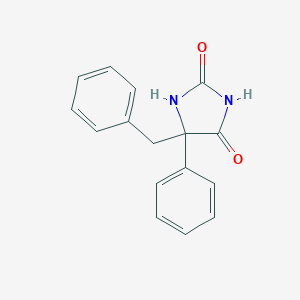
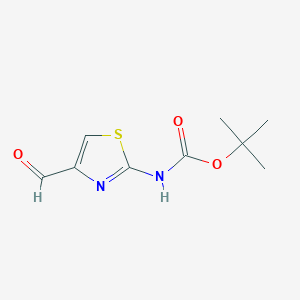

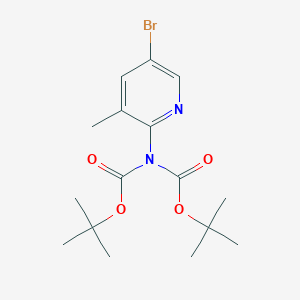

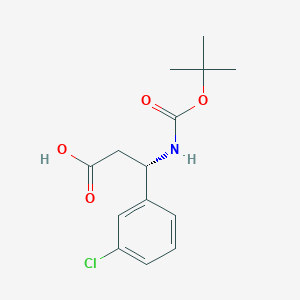


![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)
